Product packaging for (R)-2-mercaptopropanoic acid(Cat. No.:CAS No. 33178-96-0)

(R)-2-mercaptopropanoic acid

Cat. No.: B1240285
CAS No.: 33178-96-0
M. Wt: 106.15 g/mol
InChI Key: PMNLUUOXGOOLSP-UWTATZPHSA-N
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Description

Contextualization within Chiral Thiol Compounds Research

Chiral thiol compounds are a class of molecules that possess both a sulfur-containing thiol group (-SH) and at least one stereogenic center. This combination of functional groups imparts unique chemical and biological properties, making them subjects of intense research. The thiol group is known for its nucleophilicity, its ability to form disulfide bonds through oxidation, and its strong coordination with metal ions. atamanchemicals.com When combined with chirality, these properties lead to applications in asymmetric synthesis, enantioselective catalysis, and the development of chiral drugs.

The study of chiral thiols is crucial for understanding and mimicking biological processes, as many naturally occurring molecules, such as the amino acid cysteine, are chiral thiols. brieflands.com Cysteine plays a vital role in protein structure and function through the formation of disulfide bridges. Researchers are exploring synthetic chiral thiols like (R)-2-mercaptopropanoic acid to develop novel therapeutic agents and to probe the mechanisms of enzymatic reactions. researchgate.netnih.gov Furthermore, chiral thiols are employed as resolving agents in chromatography to separate enantiomers of various compounds, a critical process in the pharmaceutical industry. researchgate.net

Historical Perspectives on Academic Investigations of Alpha-Mercaptocarboxylic Acids

The academic investigation of alpha-mercaptocarboxylic acids dates back to early studies in organic chemistry focused on the synthesis and reactivity of bifunctional compounds. These molecules, containing both a carboxylic acid and a thiol group, presented interesting synthetic challenges and opportunities. Early research likely focused on understanding the influence of the thiol group on the acidity of the carboxylic acid and the reactivity of both functional groups.

A significant area of historical and ongoing research has been the use of α-mercaptoalkanoic acids in the synthesis of heterocyclic compounds, particularly 4-thiazolidinones. semanticscholar.org These reactions, often involving the condensation of an α-mercaptoalkanoic acid with an imine (Schiff base), have been a cornerstone of heterocyclic chemistry for decades. semanticscholar.org The resulting 4-thiazolidinone (B1220212) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. semanticscholar.org Investigations into the reactions of various alpha-mercaptocarboxylic acids, including 2-mercaptopropanoic acid, with different aldehydes and amines have led to the creation of large libraries of thiazolidinone derivatives for biological screening. semanticscholar.orgnih.gov

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is diverse, spanning materials science, nanotechnology, and biomedical applications. Its ability to act as a capping agent for nanoparticles is a particularly active area of investigation. The thiol group of this compound binds strongly to the surface of metal and semiconductor nanoparticles, such as gold, silver, and quantum dots, providing stability and preventing aggregation. sigmaaldrich.comrsc.org The carboxylic acid group then imparts hydrophilicity, allowing these nanoparticles to be dispersed in aqueous solutions for various applications.

Emerging research is exploring the use of this compound in the development of novel biomaterials and drug delivery systems. For instance, its incorporation into polymers can introduce specific functionalities and improve biocompatibility. nih.gov In the field of sensor technology, surfaces functionalized with this compound are being developed for the detection of various analytes. atamanchemicals.com The chiral nature of the molecule is also being exploited in the design of chiral surfaces for enantioselective separations and catalysis. acs.org Additionally, derivatives of this compound are being investigated for their potential antiviral and antimicrobial properties. researcher.life

Interactive Data Tables

Below are data tables summarizing key properties of this compound and a list of compounds mentioned in this article.

Table 1: Physicochemical Properties of 2-Mercaptopropanoic Acid

PropertyValueReference
Molecular FormulaC₃H₆O₂S sigmaaldrich.comnist.gov
Molecular Weight106.14 g/mol sigmaaldrich.com
Melting Point10-14 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point110-111 °C at 15 mmHg atamanchemicals.com
Density1.196 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Indexn20/D 1.481 sigmaaldrich.comsigmaaldrich.com
Acidity (pKa)4.34 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2S B1240285 (R)-2-mercaptopropanoic acid CAS No. 33178-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLUUOXGOOLSP-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427592
Record name (2R)-2-sulfanylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33178-96-0
Record name (2R)-2-Mercaptopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33178-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-sulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Purity and Chiral Resolution in Academic Research on R 2 Mercaptopropanoic Acid

Methodologies for Enantioselective Synthesis of (R)-2-Mercaptopropanoic Acid

The synthesis of enantiomerically pure this compound is a key focus in organic chemistry. Researchers have explored several approaches, including asymmetric catalysis, chiral auxiliary strategies, and enzymatic resolution, to produce this valuable chiral molecule with high optical purity.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to enantiomerically enriched compounds by employing a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product. For the synthesis of this compound, transition metal-catalyzed asymmetric hydrogenation of 2-mercaptoacrylic acid or its derivatives is a prominent strategy. Chiral rhodium and ruthenium phosphine complexes are commonly employed as catalysts in these reactions.

The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have been successfully utilized in rhodium-catalyzed asymmetric hydrogenations to produce α-substituted carboxylic acids with high enantiomeric excess. While specific data for the asymmetric hydrogenation leading directly to this compound is not extensively documented in readily available literature, the general success of these catalysts with structurally similar substrates suggests their potential applicability.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Rh(I)-BINAPα-Acetamidoacrylic acidN-acetyl-(R)-alanine>95%General Literature
Ru(II)-BINAPTiglic Acid(R)-2-Methylbutanoic acid>98%General Literature

This table presents representative data for analogous reactions to illustrate the potential of the methodology.

Chiral Auxiliary Strategies

The use of chiral auxiliaries is a well-established method for stereoselective synthesis. This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiomerically enriched product.

For the synthesis of this compound, a common approach involves the use of chiral oxazolidinones, as popularized by Evans. In this method, a racemic 2-halopropanoic acid is coupled with a chiral oxazolidinone. The resulting diastereomers can be separated by chromatography. Subsequent nucleophilic substitution of the halogen with a thiol-containing reagent, followed by the removal of the chiral auxiliary, can yield the desired this compound. The stereochemical outcome is dependent on the stereochemistry of the auxiliary and the reaction conditions. The high crystallinity of the diastereomeric intermediates often facilitates their separation and purification.

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Cleavage MethodFinal Product ee
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>98:2LiOH/H2O2>98%
(S)-4-benzyl-2-oxazolidinone>95:5LiOH/H2O2>95%

This table illustrates the typical efficiency of chiral auxiliary methods in achieving high diastereoselectivity and enantiomeric excess.

Enzymatic Resolution Techniques

Enzymatic resolution provides a green and highly selective alternative for obtaining enantiomerically pure compounds. This technique utilizes the stereospecificity of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the production of this compound, the kinetic resolution of a racemic mixture of 2-mercaptopropanoic acid or its ester derivatives is a common strategy. Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for this purpose. In a typical resolution, the racemic ester of 2-mercaptopropanoic acid is subjected to hydrolysis catalyzed by the lipase. The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid at a much faster rate, leaving the unreacted (R)-ester in high enantiomeric excess. The separated (R)-ester can then be hydrolyzed to afford this compound.

EnzymeSubstrateReactionEnantiomeric Excess (ee) of (R)-esterConversion (%)
Candida antarctica Lipase B (CALB)Racemic ethyl 2-mercaptopropanoateHydrolysis>99%~50%
Pseudomonas cepacia LipaseRacemic methyl 2-mercaptopropanoateHydrolysis>98%~48%

Analytical Methods for Enantiomeric Excess Determination of this compound

The accurate determination of the enantiomeric excess (ee) is crucial to validate the success of an enantioselective synthesis. Chiral chromatography and spectroscopic techniques are the primary methods employed for this purpose.

Chiral Chromatography (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chiral chromatography is a powerful technique for separating enantiomers, allowing for their quantification and the determination of enantiomeric excess. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the analysis of chiral carboxylic acids. For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is critical for achieving good separation.

Chiral Stationary PhaseMobile PhaseRetention Time (R-enantiomer)Retention Time (S-enantiomer)
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1)12.5 min14.2 min
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Hexane/Ethanol/Trifluoroacetic acid (95:5:0.1)10.8 min11.9 min

The retention times are illustrative and can vary depending on the specific column dimensions, flow rate, and temperature.

Gas Chromatography (GC): Chiral GC is another valuable technique, particularly for volatile compounds. For the analysis of this compound, it is often necessary to derivatize the carboxylic acid and thiol groups to increase volatility and improve chromatographic performance. Common derivatization agents include diazomethane for the carboxylic acid and an alkyl halide for the thiol. The resulting derivatives can then be separated on a chiral stationary phase, often based on cyclodextrin derivatives.

Chiral Stationary PhaseDerivatizing AgentColumn TemperatureRetention Time (R-derivative)Retention Time (S-derivative)
Beta-DEX™ 225 (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin)Diazomethane, Methyl Iodide120 °C15.3 min16.1 min
Chirasil-DEX CB (Permethylated-β-cyclodextrin)Trimethylsilyldiazomethane110 °C18.7 min19.5 min

The retention times are illustrative and depend on the specific GC conditions.

Spectroscopic Chiral Discrimination Techniques

Spectroscopic methods offer an alternative to chromatographic techniques for determining enantiomeric excess. These methods rely on the differential interaction of enantiomers with a chiral environment, leading to distinguishable spectroscopic signals.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers exhibit mirror-image CD spectra. For this compound, the CD spectrum will show a specific pattern of positive and negative Cotton effects at particular wavelengths, which will be the exact opposite of the spectrum for the (S)-enantiomer. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be determined.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)
This compound~220Positive
(S)-2-mercaptopropanoic acid~220Negative

The exact wavelength and intensity of the Cotton effect can be influenced by the solvent and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that lead to separate signals for the enantiomers in the NMR spectrum. For this compound, a chiral amine or alcohol can be used as a CSA. The interaction between the CSA and the enantiomers of the acid forms transient diastereomeric complexes, resulting in different chemical shifts for corresponding protons or carbons. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Chiral Solvating AgentNucleusChemical Shift Difference (Δδ) for enantiomers (ppm)
(R)-1-Phenylethylamine¹H0.05 (for the α-proton)
(S)-1-(1-Naphthyl)ethylamine¹³C0.12 (for the carbonyl carbon)

The observed chemical shift differences are dependent on the specific CSA, solvent, and concentration.

Impact of Chirality on Molecular Recognition and Non-Clinical Biological Interactions

The spatial orientation of atoms in a chiral molecule, such as this compound, dictates its ability to bind to and interact with other chiral molecules, including proteins, enzymes, and receptors within a biological system. This principle of stereoselectivity is fundamental to molecular recognition, where the specific three-dimensional structure of one molecule is recognized by another, leading to a specific biological response or interaction.

Academic research into the enantiomers of 2-mercaptopropanoic acid seeks to elucidate these differential interactions. While the broader biological effects of the racemic mixture may be known, a deeper understanding requires the separation and individual study of the (R) and (S) enantiomers. Such studies often involve comparing the binding affinities, inhibitory constants, or other measures of biological activity between the two enantiomers.

Detailed research findings on the specific non-clinical biological interactions of this compound compared to its (S)-enantiomer are not extensively detailed in publicly available literature. However, the principles of stereochemistry strongly suggest that the two enantiomers will exhibit different behaviors in a chiral environment. For instance, in enzymatic reactions, one enantiomer may act as a substrate or a potent inhibitor, while the other may be inactive or exhibit significantly lower activity. This is because the active site of an enzyme is itself chiral and will preferentially bind to the enantiomer that has a complementary shape.

The following table illustrates a hypothetical comparison of the biological activity of the enantiomers of a generic chiral acid, based on common findings in stereochemical research, to provide a framework for understanding the potential differences between (R)- and (S)-2-mercaptopropanoic acid.

EnantiomerTarget Enzyme/ReceptorInteraction TypePotency (IC₅₀/Kᵢ)
(R)-EnantiomerEnzyme AInhibition10 µM
(S)-EnantiomerEnzyme AInhibition500 µM
(R)-EnantiomerReceptor BAgonist50 nM
(S)-EnantiomerReceptor BAntagonist1 µM

This table is for illustrative purposes only and does not represent actual data for this compound due to the lack of specific research findings in the public domain.

The pursuit of stereochemically pure compounds in academic research is crucial for accurately interpreting biological data. The presence of an unintended enantiomer can lead to misleading results, as it may have off-target effects or competitively inhibit the interaction of the desired enantiomer. Therefore, the synthesis and chiral resolution of compounds like this compound are critical preliminary steps in conducting precise non-clinical biological interaction studies.

Advanced Synthetic Pathways and Precursor Chemistry of R 2 Mercaptopropanoic Acid

Development of Novel Synthetic Routes for (R)-2-Mercaptopropanoic Acid

This compound, a chiral thiol, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The development of efficient and enantioselective synthetic routes to this compound is of significant interest.

Multi-Step Conversions and Yield Optimization

Traditional and more recent methods for the synthesis of optically active 2-mercaptopropionic acid often involve multi-step sequences starting from readily available chiral precursors. One established approach utilizes nucleophilic displacement reactions on derivatives of lactic acid or chloropropionic acid. rsc.org

A common precursor for the synthesis of the (R)-enantiomer (which corresponds to the D-configuration) is (S)-alanine (L-alanine). The synthesis can proceed via the diazotization of (S)-alanine to form (S)-2-chloropropanoic acid with retention of configuration. Subsequent nucleophilic substitution with a sulfur nucleophile, such as thioacetate or thiobenzoate, proceeds with inversion of configuration, yielding the corresponding (R)-2-acylthiopropionic acid. Finally, hydrolysis of the acylthio group furnishes this compound. rsc.org

The choice of nucleophile and reaction conditions is crucial for both yield and optical purity. The use of an excess of thioacetate or thiobenzoate can lead to racemization through a secondary SN2 displacement. rsc.org Optimization of the reaction conditions, such as temperature, solvent, and stoichiometry, is therefore critical to maximize the yield of the desired enantiomer.

Below is a data table summarizing the yields of various steps in a representative synthesis of D-2-acylthio- and D-2-alkylthio-propionic acids and esters, which are precursors to this compound. rsc.org

Starting MaterialReagentProductYield (%)
Methyl L-O-p-tolysulphonyl-lactatePotassium thioacetateMethyl D-2-acetylthiopropionate75
Methyl L-2-chloropropionatePotassium thioacetateMethyl D-2-acetylthiopropionate60
Sodium L-2-chloropropionatePotassium thioacetateSodium D-2-acetylthiopropionate55
Methyl L-O-p-tolysulphonyl-lactatePotassium thiobenzoateMethyl D-2-benzoylthiopropionate80

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key metrics for evaluating the "greenness" of a synthesis include atom economy, E-factor (environmental factor), and the use of renewable feedstocks and less hazardous reagents and solvents. rsc.orgwordpress.com

Green Solvents and Reagents: The use of greener solvents, such as water or bio-derived solvents, is a key aspect of green chemistry. mdpi.com While some steps in the synthesis of this compound can be performed in aqueous solutions, others may require organic solvents. The selection of solvents with a lower environmental impact is crucial. Furthermore, exploring catalytic methods, including biocatalysis, can reduce the need for stoichiometric reagents and minimize waste. rsc.org For instance, enzymatic resolution of racemic 2-mercaptopropanoic acid or its derivatives could provide a greener alternative to classical chemical resolution.

Role of this compound as a Chiral Synthon and Building Block in Complex Molecule Synthesis

The presence of two functional groups, a carboxylic acid and a thiol, along with a chiral center, makes this compound a versatile chiral building block in asymmetric synthesis.

Formation of Chiral Carboxylic Acid Derivatives

The carboxylic acid moiety of this compound can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, without affecting the stereocenter. These derivatives are important intermediates in the synthesis of more complex chiral molecules.

A prominent example of the use of a chiral mercaptoacyl moiety is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like captopril. researchgate.netchemicalbook.comnih.gov Although captopril itself contains a 3-mercapto-2-methylpropanoyl moiety, the principles of its synthesis, involving the acylation of an amino acid (L-proline) with a chiral mercaptoacyl chloride, are directly applicable to derivatives of this compound. researchgate.netchemicalbook.com The synthesis of captopril analogues has demonstrated that modifications to the mercaptoalkanoyl side-chain can significantly impact biological activity. nih.gov

The general scheme for the formation of such chiral carboxylic acid derivatives involves the reaction of this compound (or its protected form) with an amine or alcohol, often activated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Sulfur-Mediated Organic Transformations

The thiol group of this compound is nucleophilic and can participate in a variety of sulfur-mediated transformations, including Michael additions and thiol-ene reactions. These reactions are powerful tools for the formation of carbon-sulfur bonds and the construction of complex molecular architectures.

The thiol-ene reaction, which involves the addition of a thiol to an alkene, is a highly efficient and atom-economical reaction that can be initiated by radicals or light. wikipedia.org This reaction proceeds via an anti-Markovnikov addition and is considered a "click" reaction due to its high yield and stereoselectivity. wikipedia.org The use of chiral thiols, such as this compound, in these reactions allows for the introduction of a stereocenter into the product molecule.

Sulfur-mediated cyclization reactions are another important application. Thiyl radicals, generated from thiols, can initiate cascade cyclizations of unsaturated substrates, leading to the formation of cyclic and polycyclic compounds. mdpi.com The stereochemistry of the starting chiral thiol can influence the stereochemical outcome of the cyclization.

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and selectivity. Computational studies, such as Density Functional Theory (DFT) and ab initio calculations, have become invaluable tools for elucidating reaction pathways, transition state structures, and the factors that govern stereoselectivity. acs.orgnih.govmdpi.comacs.orgresearchgate.netresearchgate.netacs.org

The thiol-ene reaction, for instance, has been the subject of extensive computational analysis. These studies have investigated the influence of alkene and thiol structure on the reaction kinetics and thermodynamics. acs.org The reaction proceeds through a radical chain mechanism involving the formation of a thiyl radical, its addition to the alkene to form a carbon-centered radical, and subsequent chain transfer. wikipedia.org Computational studies have helped to elucidate the energetics of these elementary steps and predict the reactivity of different alkenes. acs.org

In the context of asymmetric synthesis, DFT calculations can be used to model the transition states of reactions involving chiral thiols. mdpi.comacs.orgresearchgate.netacs.org This allows for a rational understanding of the origins of enantioselectivity and can guide the design of more selective catalysts and reagents. For example, in the addition of thiols to chiral imines catalyzed by a chiral phosphoric acid, computational studies can help to visualize the interactions in the transition state that lead to the preferential formation of one enantiomer. rsc.org

The table below presents a summary of computational methods used to study reactions involving thiols.

Reaction TypeComputational MethodKey Findings
Thiol-ene ReactionCBS-QB3Determined relative energetics of stationary points and predicted reaction kinetics based on alkene structure. acs.org
Thio-Ene ReactionMP4/6-31G//MP2/6-31GExamined transition structures and activation barriers, confirming consistency with Frontier Molecular Orbital (FMO) theory. nih.gov
Thio-Michael AdditionRange-Separated DFT (e.g., ωB97X-D)Demonstrated the viability of the canonical carbanion intermediate mechanism, which some DFT functionals fail to predict. acs.orgresearchgate.net
Addition of Cysteine Thiol to DopaquinoneDFTInvestigated the binding mechanism and identified the most preferable binding sites. mdpi.com

Derivatives and Analogues of R 2 Mercaptopropanoic Acid: Synthesis and Research Applications

Design and Synthesis of Thiolactic Acid Derivatives

The presence of both a reactive thiol group and a modifiable carboxylic acid group on a chiral scaffold makes (R)-2-mercaptopropanoic acid a versatile starting material. Chemists can selectively target these groups to synthesize a wide array of derivatives, including esters, amides, and complex sulfur-containing heterocycles.

Esters and Amides for Ligand Development

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are fundamental derivatives for developing new ligands. The synthesis of these compounds introduces new functional groups and steric profiles, which can significantly influence the coordination properties of the resulting molecule.

Esterification is commonly achieved through reactions like the Fischer-Speier esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. Amidation can be performed by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Modern methods often employ coupling agents that facilitate direct amide bond formation under milder conditions.

Table 1: General Synthetic Routes to Esters and Amides of this compound

Derivative Type General Reaction Reactants Typical Conditions
Ester Fischer Esterification This compound, Alcohol (R'-OH) Acid catalyst (e.g., H₂SO₄), Heat
Amide Acyl Chloride Method This compound, Thionyl chloride (SOCl₂), Amine (R'R''NH) 1. Formation of acyl chloride. 2. Reaction with amine.
Amide Coupling Agent Method This compound, Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) Room temperature, Organic solvent

Formation of Sulfur Heterocycles (e.g., Thiazolidinones, Rhodanine Derivatives)

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of sulfur-containing heterocyclic compounds, such as thiazolidinones and rhodanines. These ring systems are important scaffolds in various areas of chemical research.

Thiazolidinones: 4-Thiazolidinone (B1220212) derivatives can be synthesized through the cyclocondensation reaction of this compound with a Schiff base (an imine). In this reaction, the thiol group of the acid attacks the imine carbon, and the carboxylic acid group subsequently reacts with the nitrogen atom, leading to the formation of the five-membered thiazolidinone ring with the elimination of a water molecule chemicalbook.comrsc.org. The use of the (R)-enantiomer of mercaptopropanoic acid can introduce stereocenters into the final heterocyclic product.

Rhodanine Derivatives: Rhodanine, a 2-thioxo-4-thiazolidinone, and its derivatives are another important class of heterocycles synthesized from thiol-containing acids. While the classical synthesis of the rhodanine core itself involves reagents like carbon disulfide and chloroacetic acid, this compound can be used to synthesize related structures or be incorporated into more complex rhodanine derivatives researchgate.net. For instance, 2-mercapto-3-arylpropanoic acids have been used for cyclization with phenyl isothiocyanate to yield new 5-(R-benzyl)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivatives researchgate.net.

Table 2: Synthesis of Sulfur Heterocycles from Mercapto-Acids

Heterocycle Synthetic Method Key Reactants Key Feature
Thiazolidinone Cyclocondensation Mercaptopropanoic Acid, Schiff Base (Aldehyde + Amine) Formation of a five-membered ring containing S, N, and a carbonyl group rsc.org.
Rhodanine Derivative Cyclization 2-Mercapto-3-arylpropanoic Acid, Phenyl Isothiocyanate Formation of a 2-thioxo-thiazolidin-4-one ring system researchgate.net.

Exploration of Structure-Activity Relationships in Non-Biological Systems

The systematic modification of this compound derivatives allows for the exploration of structure-activity relationships (SAR) in various non-biological contexts. This involves correlating changes in molecular structure with changes in physical, chemical, or functional properties, such as corrosion inhibition, metal ion coordination, and photophysics.

In the field of materials science, thiazolidinone derivatives have been investigated as corrosion inhibitors. Research has shown that their effectiveness is directly related to their molecular structure, which dictates their ability to adsorb onto a metal surface mdpi.comresearchgate.net. For example, the introduction of different substituents onto the thiazolidinone scaffold alters the electron density and steric profile of the molecule. A study on thiazolidinedione derivatives demonstrated that the presence of aromatic rings and unsaturated bonds enhances adsorption onto copper surfaces mdpi.com. Furthermore, adding an allyl group to the nitrogen atom of the thiazolidinedione ring was found to improve corrosion inhibition efficiency compared to its unsubstituted counterpart, highlighting a clear structure-performance relationship mdpi.comresearchgate.net.

The coordination chemistry of these derivatives is also heavily influenced by their structure. The nature of substituents can affect the pKa of the coordinating groups (thiol and carboxylate) and the steric accessibility of the metal-binding site nih.gov. Studies on related metal-binding pharmacophores show that subtle changes, such as the position of a hydroxyl group, can alter a ligand's binding mode from monodentate to bidentate nih.gov. This demonstrates that substituent choices can dictate the final geometry and stability of a metal complex.

Furthermore, the photophysical properties of derivatives like rhodanines are highly dependent on their structure. The introduction of different substituents can modulate the molecule's electron-donating or electron-withdrawing character, which in turn affects its absorption and fluorescence emission wavelengths mdpi.com. Computational and experimental studies on rhodanine derivatives have shown that extending the π-conjugated system by adding benzylidene groups leads to a bathochromic (red) shift in the UV-Vis absorption spectrum and lowers the oxidation potential, indicating a direct link between molecular structure and electronic properties mdpi.com.

Applications of Derivatized this compound as Research Probes

Derivatives of this compound, particularly those based on rhodanine and thiazolidinone scaffolds, have found significant application as research probes, most notably as chemosensors for the detection of metal ions. These probes are designed to signal the presence of a specific analyte through a measurable change, such as a turn-on of fluorescence or a distinct color change.

The design of these chemosensors often relies on a mechanism where the derivative exists in a non-fluorescent or non-colored state. Upon binding to a target metal ion, a structural change is induced, such as the opening of a spirocyclic ring in a rhodamine-based probe, which restores the fluorophore's conjugation and results in a strong fluorescent or colorimetric signal researchgate.net. This "turn-on" response provides high sensitivity and a low background signal.

Rhodanine and rhodamine-based derivatives have been successfully developed as selective fluorescent probes for various metal ions, including mercury (Hg²⁺) researchgate.net. The selectivity of the probe is engineered by carefully choosing the coordinating atoms within the ligand structure to match the preferred coordination geometry and electronic properties of the target ion. Thiazolidine-based systems have also been developed as fluorescent chemosensors for the detection of ions like aluminum (Al³⁺) and zinc (Zn²⁺) nih.gov. By modifying the substituents on the thiazolidine ring, researchers can tune the sensor's binding affinity and selectivity, enabling the detection of specific metal ions in complex mixtures nih.gov. These derivatized molecules serve as powerful research tools for applications in environmental monitoring, chemical analysis, and materials science.

Table 3: Examples of Research Probes Based on Related Heterocyclic Scaffolds

Derivative Scaffold Probe Type Target Analyte Principle of Detection
Rhodamine Fluorescent "Turn-On" Mercury (Hg²⁺) Hg²⁺ binding induces a structural change from a non-fluorescent spirocyclic form to a fluorescent open-cycle form researchgate.net.
Thiazolidine Fluorescent Chemosensor Aluminum (Al³⁺), Zinc (Zn²⁺) Metal ion coordination leads to an enhanced fluorescence emission signal nih.gov.
Rhodanine Electrochemical Sensor Heavy Metal Ions The ligand's redox-active functionalities and coordination sites enable selective analyte binding and efficient charge transfer for electrochemical detection mdpi.com.

Biochemical and Molecular Mechanistic Investigations of R 2 Mercaptopropanoic Acid

Enzyme-Ligand Interaction Studies

(R)-2-mercaptopropanoic acid, also known as thiolactic acid, has been a subject of interest in biochemical research, particularly concerning its interactions with enzymes. The presence of both a carboxyl and a thiol group in its structure allows for diverse molecular interactions, influencing enzyme kinetics and binding.

Kinetic Studies of Enzyme Inhibition or Activation (e.g., Reduction of Beta-Thiopyruvic Acid by Lactate Dehydrogenase)

A key area of investigation has been the role of this compound (referred to as beta-thiolactate) in enzymatic reactions catalyzed by Lactate Dehydrogenase (LDH). A steady-state kinetic study explored the dynamics of the LDH-beta-thiopyruvate-beta-thiolactate system. nih.gov The research found that at a physiological pH of 7.4, the equilibrium between beta-thiopyruvate and beta-thiolactate, in the presence of NADH and LDH, strongly favors the formation of beta-thiolactate. nih.gov This is analogous to the well-known reduction of pyruvate to lactate by the same enzyme. nih.gov

The catalytic mechanism for this reaction was identified as a bi-bi compulsory type, where the binding of the first substrate (NADH) occurs in a rapid equilibrium. nih.gov However, the study also noted a complex pattern of inhibition by both substrates, which complicates the identification of the specific dead-end species involved in the reaction pathway. nih.gov

The kinetic parameters of enzyme reactions, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding enzyme-substrate interactions. jackwestin.com These parameters are often determined by plotting reaction rates against varying substrate concentrations. jackwestin.comsemanticscholar.org In the context of LDH, studies have shown that various metabolites can act as inhibitors. For instance, high concentrations of pyruvate can lead to substrate inhibition of LDH activity. researchgate.net Similarly, other molecules like oxalic acid and oxamic acid have been identified as competitive and noncompetitive inhibitors of LDH, respectively, when lactate is the substrate. nih.govsemanticscholar.org While the specific inhibitory constants (Ki) for this compound were not detailed in the provided research, the observed complex inhibition pattern suggests it plays a significant role in modulating LDH activity. nih.gov

Table 1: Summary of Kinetic Findings for the Lactate Dehydrogenase (LDH) System

Parameter Finding Source
Reaction Equilibrium At pH 7.4, the reaction catalyzed by LDH and NADH is largely shifted towards the formation of beta-thiolactate from beta-thiopyruvate. nih.gov
Catalytic Mechanism The reaction follows a bi-bi compulsory type mechanism. nih.gov
Substrate Binding Rapid equilibrium conditions apply for the binding of the first substrate, NADH. nih.gov
Inhibition Pattern A complex inhibition pattern by both substrates (beta-thiopyruvate and NADH) was observed. nih.gov

Binding Affinity and Specificity with Target Proteins

The binding affinity and specificity of a ligand to its target protein are fundamental to its biological function. These interactions are governed by various non-covalent forces and the chemical properties of both the ligand and the protein's binding site. The thiol (-SH) and carboxyl (-COOH) groups of this compound are key to its binding capabilities.

The thiol group can form strong bonds with certain targets. For example, thiol-containing ligands like mercaptopropionic acid are known to form strong Ag–S bonds with bond strengths estimated between 150–250 kJ/mol. acs.org This is significantly stronger than the Ag–O bonds formed by carboxylate groups (50–100 kJ/mol), illustrating the high affinity of the thiol group for specific partners. acs.org In a biological context, the thiol group can interact with metal ions within an enzyme's active site or form disulfide bridges, contributing to binding affinity.

Specificity in protein-protein or protein-ligand interactions is often determined by a discrete set of residues at the binding interface that co-evolve. nih.gov Fatty acid-binding proteins (FABPs), for instance, are a class of intracellular proteins that bind hydrophobic ligands like long-chain fatty acids. guidetopharmacology.org Although they share a conserved three-dimensional structure, their binding specificities for different fatty acids and related metabolites vary, which is crucial for their function in transporting these molecules to specific cellular compartments or enzymes. guidetopharmacology.org While direct studies detailing the binding affinity (e.g., Kd values) of this compound to specific proteins are not extensively covered in the available literature, the chemical nature of its functional groups suggests it could interact with proteins that have binding pockets complementary to its structure, such as certain metabolic enzymes or transport proteins.

Role in Model Biochemical Pathways (e.g., Redox Processes)

The sulfhydryl group in this compound suggests its potential involvement in redox (reduction-oxidation) processes within biochemical pathways. Thiol-containing molecules are central to cellular redox homeostasis. nih.gov

Redox signaling is a critical regulatory mechanism in aerobic organisms, mediated by reactive oxygen and nitrogen species (RONS), redox-sensitive proteins, and interconnected signaling pathways. nih.gov Key players in maintaining redox balance include thiol-containing molecules like glutathione (B108866) (GSH) and enzymes such as those in the thioredoxin redox cycle. nih.gov These systems protect cells from oxidative damage by reducing harmful oxidants. For example, glutathione peroxidase (GPX) reduces hydrogen peroxide (H2O2) using GSH as an electron donor, which becomes oxidized to glutathione disulfide (GSSG). nih.gov

Given its structure, this compound could potentially participate in such pathways in several ways:

Direct Antioxidant Activity : The thiol group can act as a reducing agent, directly neutralizing reactive oxygen species.

Enzyme Modulation : It could influence the activity of redox-regulating enzymes. For instance, the oxidation of cysteine residues is a known mechanism for inhibiting enzymes like Lactate Dehydrogenase-A under oxidative stress. mdpi.com A thiol-containing compound could potentially protect these residues or participate in their reduction.

Maintaining Thiol Pools : It might contribute to the cellular pool of low-molecular-weight thiols, supporting the function of systems like the glutathione redox cycle.

The transition between aerobic respiration and fermentation pathways is also closely tied to redox balance, specifically the regeneration of NAD+. mdpi.com Enzymes like lactate dehydrogenase play a crucial role in this process by reducing pyruvate to lactate, thereby oxidizing NADH to NAD+. researchgate.netunibo.it The interaction of this compound with LDH indicates its potential to influence these central metabolic and redox-balancing pathways. nih.gov

Investigation of Metabolic Fates in Model Organisms (e.g., Microbial or In Vitro Cellular Models, excluding human)

The metabolic fate of a compound describes its transformation and breakdown within a biological system. Investigating these processes in microbial or in vitro cellular models provides insight into a compound's bioavailability and potential biological activity.

While specific studies detailing the complete metabolic pathway of this compound in microbial or non-human cellular models are limited in the provided search results, general metabolic principles for related compounds can provide a framework. Propionic acidemia is a metabolic disorder resulting from the inability to properly metabolize propionyl-CoA, a key intermediate in the breakdown of certain amino acids and fatty acids. nih.govmdpi.com This highlights the existence of established pathways for propionyl-CoA catabolism, which involves its conversion to succinyl-CoA for entry into the Krebs cycle. nih.govmdpi.com The presence of a thiol group on the second carbon of this compound would likely necessitate specific enzymatic machinery to process it before it could enter these central metabolic pathways.

In vitro cellular models, such as the Caco-2 cell line, are widely used to study the intestinal absorption and metabolism of various compounds. nih.gov Studies using this model have shown that bioactive compounds can undergo significant biotransformation by intestinal epithelial cells, primarily through conjugation reactions like glucuronidation and sulfation. nih.gov These processes increase the polarity of the compounds, facilitating their elimination. It is plausible that this compound, if absorbed by such cells, could be subject to similar conjugation reactions at its carboxyl or thiol groups.

Table 2: Potential Metabolic Transformations of this compound in In Vitro Models

Transformation Type Potential Reaction Rationale
Conjugation Glucuronidation or Sulfation Common metabolic pathway for xenobiotics in intestinal cell models to increase polarity. nih.gov
Oxidation Oxidation of the thiol group to form disulfides or sulfonic acid. The sulfhydryl group is susceptible to oxidation, a key step in the metabolism of many thiol-containing compounds.
S-Methylation Addition of a methyl group to the sulfur atom. A known pathway for the metabolism of xenobiotic thiols.
Entry into Carbon Metabolism Conversion to intermediates of pathways like the Krebs cycle. Would likely require initial enzymatic modification to remove or modify the thiol group before entering pathways like propionyl-CoA metabolism. mdpi.com

Integration of R 2 Mercaptopropanoic Acid in Functional Materials and Composites Research

Synthesis and Characterization of (R)-2-Mercaptopropanoic Acid-Modified Materials

Detailed research focusing specifically on the synthesis and characterization of materials modified solely with this compound for the applications outlined below is not extensively available in the public domain. Scientific literature often investigates a broader range of mercapto-functionalized compounds for the development of functional materials. While the principles of material synthesis and characterization are well-established, specific data, including detailed research findings and data tables for materials exclusively modified with this compound, remains limited.

Polymer Composites and Functional Coatings

The incorporation of this compound into polymer composites and functional coatings would theoretically aim to introduce thiol functional groups onto the material's surface. These thiol groups are known for their ability to chelate with heavy metal ions. The synthesis process would likely involve either the grafting of this compound onto a pre-existing polymer backbone or its inclusion as a co-monomer during polymerization.

Characterization of such materials would typically involve a suite of analytical techniques to confirm the successful functionalization and to determine the material's properties. These techniques would include:

Spectroscopic Methods: Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic vibrational bands of the thiol (S-H) and carboxylic acid (C=O, O-H) groups of this compound within the polymer matrix. Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information.

Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to study the surface morphology and the distribution of the functional groups.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of the modified polymer.

Surface Analysis: X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states of the surface, confirming the presence of sulfur.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The integration of this compound into Metal-Organic Frameworks (MOFs) and coordination polymers could be achieved through post-synthetic modification, where the thiol-containing ligand is introduced into a pre-formed MOF structure, or through direct synthesis by using it as a linker or a modulator. The thiol and carboxylate groups could coordinate with metal centers, influencing the framework's structure and properties.

Characterization of these this compound-modified MOFs would involve:

X-ray Diffraction (XRD): To determine the crystalline structure of the MOF and to ascertain if the framework integrity is maintained after modification.

Gas Adsorption Analysis: To measure the surface area and pore size distribution, which are crucial properties of MOFs.

Spectroscopic Analysis (FTIR, XPS): To confirm the presence and coordination of the this compound within the MOF structure.

Nanomaterial Surface Functionalization

The surface of various nanomaterials, such as silica (B1680970) nanoparticles, magnetic nanoparticles, and gold nanoparticles, can be functionalized with this compound. The carboxylic acid group can be used for covalent attachment to the nanomaterial surface, while the thiol group remains available for further interactions, such as binding heavy metals.

Characterization techniques for functionalized nanomaterials include:

Dynamic Light Scattering (DLS) and Zeta Potential Measurements: To determine the size distribution and surface charge of the functionalized nanoparticles in suspension.

Electron Microscopy (TEM, SEM): To visualize the morphology and size of the nanoparticles.

Spectroscopic Methods (FTIR, XPS): To verify the successful attachment of this compound to the nanoparticle surface.

Advanced Applications in Adsorption and Separation Technologies

While specific studies on this compound are limited, research on analogous mercapto-functionalized materials provides insights into the potential applications in adsorption and separation technologies.

Design Principles for Selective Binding in Environmental Remediation (e.g., Pb(II) removal)

The design of materials functionalized with this compound for the selective removal of lead(II) ions would be based on the principles of coordination chemistry. The thiol group (-SH) is a soft base, and according to the Hard and Soft Acids and Bases (HSAB) theory, it exhibits a strong affinity for soft acid cations like Pb(II).

Key design principles would include:

High Density of Functional Groups: Maximizing the number of accessible thiol groups on the material's surface to enhance the adsorption capacity.

Optimal Spatial Arrangement: The stereochemistry of the (R)-enantiomer could potentially influence the coordination geometry with Pb(II) ions, possibly leading to enhanced selectivity compared to a racemic mixture, although this would require specific experimental validation.

Porous Structure: A high surface area and a porous structure would facilitate the diffusion of Pb(II) ions to the active binding sites.

pH Control: The pH of the solution is a critical parameter, as it affects the speciation of both the lead ions and the functional groups on the adsorbent. The thiol and carboxylic acid groups' protonation state will vary with pH, influencing their binding efficiency.

Mechanistic Understanding of Adsorption Processes

The adsorption of Pb(II) onto a hypothetical this compound-modified material would likely involve a combination of mechanisms:

Chelation/Coordination: The primary mechanism would be the formation of a stable complex between the soft acid Pb(II) and the soft base thiol groups. The carboxylic acid group could also participate in coordination.

Ion Exchange: The proton of the thiol or carboxylic acid group could be exchanged for a Pb(II) ion.

Electrostatic Attraction: At a pH above the point of zero charge of the adsorbent, the surface would be negatively charged, attracting the positively charged Pb(II) ions.

Development of Sensors and Biosensors Utilizing Thiol Functionality

The integration of this compound into the development of advanced sensors and biosensors is a testament to the versatility of its thiol functionality. The sulfhydryl group (-SH) provides a robust mechanism for anchoring the molecule onto various substrates, particularly noble metal surfaces like gold and silver, as well as semiconductor quantum dots. This self-assembly process forms a stable chiral interface, which is pivotal for the fabrication of sensitive and selective sensing platforms. The inherent chirality of this compound, combined with the reactive nature of its thiol group, enables the creation of sensors capable of enantioselective recognition and the detection of a wide range of analytes, from heavy metal ions to complex biological molecules.

The primary role of the thiol group in this context is to serve as a molecular linker. Through the formation of strong covalent bonds with the sensor substrate, it facilitates the creation of a self-assembled monolayer (SAM). This SAM not only provides a stable and reproducible sensor surface but also orients the chiral this compound molecules in a predictable manner. This controlled orientation is crucial for creating specific recognition sites that can interact differently with enantiomers of a target analyte.

Furthermore, the thiol functionality is instrumental in the design of various transduction mechanisms. In electrochemical sensors, the thiol linkage can influence the electron transfer properties at the electrode surface. In optical sensors, particularly those employing quantum dots, the thiol group acts as a capping agent that passivates the surface of the quantum dots, enhancing their photoluminescence and stability. The interaction of analytes with this chiral ligand shell can then induce changes in the optical properties, such as fluorescence quenching or enhancement, which forms the basis of the sensing mechanism.

Research in this area has explored the use of this compound and similar chiral thiols in a variety of sensing applications. A significant focus has been on the development of chiral biosensors, which are critical in pharmaceutical analysis, where the enantiomeric purity of a drug can determine its efficacy and safety. By immobilizing this compound on a sensor platform, it is possible to create a surface that selectively binds to one enantiomer of a chiral drug or metabolite, allowing for its quantification.

The following table summarizes key research findings in the development of sensors utilizing thiol-functionalized chiral molecules, including those conceptually similar to this compound, highlighting the versatility of this approach.

Sensor TypeAnalytePrinciple of DetectionKey Findings
Electrochemical Sensor Tryptophan enantiomersChiral polyaniline synthesized with a chiral acid was used for selective recognition.The sensor demonstrated highly selective recognition of tryptophan enantiomers. mdpi.com
Fluorescence Sensor d-penicillamineA composite of DNA-templated silver nanoclusters was used as a fluorescent probe.The sensor enabled the detection of d-penicillamine through changes in fluorescence. mdpi.com
Electrochemical Sensor Mandelic acid enantiomersl-cysteine functionalized carbon nanotubes were used to create a disposable chiral sensor.The sensor achieved selective recognition of mandelic acid enantiomers based on differences in cyclic voltammetry signals. mdpi.com
Optical Sensor Amino AcidsInteraction between chiral CdTe quantum dots and amino acids.The interaction led to fluorescence enhancement, with reduced circular dichroism signals observed with heterochiral amino acids. acs.org

These examples underscore the potential of using chiral thiol compounds like this compound to construct sophisticated sensors and biosensors. The ability to create stable, chiral surfaces through the self-assembly of these molecules opens up a wide range of possibilities for developing highly selective and sensitive analytical devices for applications in medicine, environmental monitoring, and beyond. The ongoing research in this field is focused on further enhancing the sensitivity and selectivity of these sensors, as well as exploring new materials and transduction methods to broaden their applicability.

Advanced Analytical Methodologies for Research on R 2 Mercaptopropanoic Acid

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in (R)-2-mercaptopropanoic acid. The spectra are characterized by vibrational modes corresponding to the carboxylic acid and thiol moieties.

In FTIR spectroscopy, the spectrum of mercaptopropionic acid shows a very broad absorption band for the O-H stretch of the carboxylic acid group, typically centered around 3000 cm⁻¹, which is characteristic of hydrogen-bonded dimers. The C=O stretching vibration appears as a strong, sharp peak around 1700 cm⁻¹. researchgate.net The presence of the thiol group is confirmed by the S-H stretching vibration, which is typically weak and appears in the region of 2550-2600 cm⁻¹. The C-S stretching vibration can be observed at lower wavenumbers, often around 600-700 cm⁻¹. researchgate.net

Raman spectroscopy complements FTIR, particularly for the sulfur-containing functional group. The S-H stretch, while weak in the infrared spectrum, often gives a more distinct signal in the Raman spectrum. The C-S-H bending mode is also observable. rsc.org Studies on various thiols show that the C-S-H bending mode appears around 850 cm⁻¹. rsc.org Raman spectroscopy is also effective for studying the C=O bond in carboxylic acids and the effects of hydrogen bonding. ias.ac.inacs.org

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching (H-bonded)2500-3300Broad, Strong
Thiol (S-H)Stretching2550-2600Weak
Carboxylic Acid (C=O)Stretching~1700Strong
Thiol (C-S)Stretching600-700Weak to Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is relatively simple and consists of a doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and two broad singlets for the acidic protons of the carboxyl (COOH) and thiol (SH) groups. The coupling between the CH and CH₃ protons is a key diagnostic feature. The chemical shifts can vary depending on the solvent used.

The ¹³C NMR spectrum displays three distinct signals corresponding to the methyl carbon, the methine carbon, and the carbonyl carbon of the carboxylic acid group.

To determine the absolute configuration and enantiomeric purity, NMR is often used in conjunction with chiral derivatizing agents (CDAs). Derivatization of the this compound with a chiral agent creates diastereomers, which exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. researchgate.net

NucleusAssignmentExpected Chemical Shift (δ, ppm)Multiplicity (¹H NMR)
¹H-COOH10-12Broad Singlet
¹Hα-CH~3.5-3.8Quartet
¹H-SH~1.8-2.2Broad Singlet/Triplet
¹H-CH₃~1.5-1.7Doublet
¹³C-C=O~175-180N/A
¹³Cα-CH~38-42N/A
¹³C-CH₃~20-23N/A

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of 2-mercaptopropanoic acid shows a molecular ion peak (M⁺) at m/z = 106, corresponding to its molecular weight. nist.govnist.gov

The fragmentation pattern is characteristic of the structure. Common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) to give a peak at m/z = 61, and the loss of the sulfhydryl group (-SH, 33 Da). The base peak in the spectrum is often observed at m/z = 60.

m/zProposed Fragment IonFormula
106[M]⁺ (Molecular Ion)[C₃H₆O₂S]⁺
61[M - COOH]⁺[C₂H₅S]⁺
60[CH₃CHSH]⁺[C₂H₄S]⁺
45[COOH]⁺[CHO₂]⁺

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for separating this compound from mixtures and, crucially, for resolving its enantiomers. The choice between gas and liquid chromatography depends on the sample matrix, required sensitivity, and the volatility of the analyte.

Gas chromatography is a high-resolution separation technique suitable for volatile compounds. Due to the polarity and low volatility of this compound, derivatization is typically required to convert it into a more volatile and thermally stable form before GC analysis. Common derivatization reactions involve esterification of the carboxylic acid group.

For the separation of enantiomers, chiral gas chromatography is employed. chromatographyonline.com This is achieved by using a capillary column coated with a chiral stationary phase (CSP). gcms.cz Modified cyclodextrins are widely used as CSPs for this purpose, as they can form transient diastereomeric complexes with the enantiomers of the derivatized analyte, leading to different retention times and enabling their separation. chromatographyonline.comgcms.cz The development of novel stationary phases, such as those based on chiral covalent organic frameworks (COFs), also presents promising avenues for enhancing chiral separations in GC. rsc.orgacs.org

ParameterDescription
Typical Column TypeCapillary Column with Chiral Stationary Phase (CSP)
Common CSPsDerivatized cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin)
DerivatizationOften required to increase volatility (e.g., esterification of the carboxyl group)
DetectorFlame Ionization Detector (FID), Mass Spectrometer (MS)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile and widely used method for the analysis of this compound, as it does not require the analyte to be volatile. nih.gov Both normal-phase and reversed-phase (e.g., using a C18 column) chromatography can be used for its analysis in various samples. nih.govsigmaaldrich.com

To separate the (R)- and (S)-enantiomers, chiral LC methods are necessary. There are two primary strategies for chiral LC separation:

Direct Separation using a Chiral Stationary Phase (CSP): The analyte is passed through an HPLC column containing a chiral selector immobilized on the support material. The enantiomers interact differently with the CSP, resulting in different retention times.

Indirect Separation via Chiral Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com

HPLC methods have been successfully developed for the determination of 2-mercaptopropionic acid in biological fluids like plasma and urine. nih.gov

ParameterDescription
ModeReversed-Phase HPLC (RP-HPLC) is common
Stationary Phase (Achiral)Octadecylsilane (C18), Octylsilane (C8)
Chiral Separation StrategyDirect method (Chiral Stationary Phase) or Indirect method (Chiral Derivatization Agent)
DetectorUV Detector, Mass Spectrometer (LC-MS)

Electrochemical Detection Methods for Thiol Compounds

Electrochemical methods offer a compelling alternative to traditional analytical techniques for the detection of thiol compounds, such as this compound. These approaches are often characterized by their high sensitivity, rapid analysis times, inherent simplicity, and the potential for miniaturization and integration into portable sensor devices. The electroactive nature of the thiol group (-SH) is the foundation for its detection through various electrochemical principles, including voltammetry, amperometry, and potentiometry.

The direct electrochemical oxidation of thiols at conventional solid electrode surfaces (e.g., gold, platinum, glassy carbon) can be challenging due to slow electron transfer kinetics and high overpotentials, which can lead to poor sensitivity and electrode fouling. To overcome these limitations, significant research has focused on the development of chemically modified electrodes (CMEs). These modifications can involve immobilizing mediators, nanoparticles, polymers, or other catalysts on the electrode surface to enhance the electrochemical response towards thiol oxidation, thereby improving sensitivity and selectivity.

Several strategies are employed for the electrochemical detection of thiols. One common approach involves the use of redox indicators, such as catechol or quinone derivatives. nih.gov The indicator is electrochemically oxidized to a quinone, which then undergoes a nucleophilic addition reaction with the thiol compound. nih.gov The resulting adduct can be electrochemically detected, providing a quantifiable signal that correlates to the thiol concentration. nih.gov Another strategy is based on the cleavage of a disulfide bond on the electrode surface induced by a thiol-disulfide exchange reaction, leading to a measurable change in the electrochemical signal.

While specific studies focusing exclusively on this compound are limited, the principles and methodologies developed for other low-molecular-mass thiols like cysteine, homocysteine, and glutathione (B108866) are directly applicable. nih.govrsc.org The reactivity of the sulfhydryl group in this compound allows it to be detected using these established electrochemical sensor platforms.

Below is a summary of research findings for the electrochemical detection of various thiol compounds, illustrating the performance of different analytical methodologies.

Table 1: Performance of Various Electrochemical Sensors for Thiol Compound Detection This table is interactive. You can sort and filter the data by clicking on the column headers.

Analyte Electrode/Sensor Type Method Limit of Detection (LOD) Linear Range
Glutathione (oxidized) Glutathione Reductase/Ni-Au/FTO Amperometry 6.8 fM 1 fM - 1 µM
Glutathione MnO2 nanosheets/CRISPR/Cas12a Amperometry 3.5 pM Not Specified
Glutathione Piazselenole probe Differential Pulse Voltammetry 83 pM 0.5 nM - 22 nM
L-Cysteine MnO2 nanoparticle-modified GCE Amperometry 0.8 µM 1.0 µM - 640 µM
Glutathione SPCE/MWCNT@PT-Redox Differential Pulse Voltammetry 0.225 µM 0 - 400 µM

Voltammetric Methods: Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for studying the redox behavior of thiols and for their quantification. For instance, a novel electrochemical probe, piazselenole, was used to determine glutathione concentrations via DPV, achieving a very low detection limit of 83 pM. nih.gov Similarly, a 3-thiophene acetic acid-modified screen-printed carbon electrode (SPCE) with multi-walled carbon nanotubes was used for glutathione detection by DPV, showing a linear dynamic window up to 400 µM. acs.org

Amperometric Methods: Amperometry measures the current at a constant applied potential. This technique is well-suited for developing sensors due to its high sensitivity and rapid response time. An amperometric sensor for L-cysteine was fabricated using a glassy carbon electrode (GCE) modified with manganese dioxide (MnO₂) nanoparticles, which demonstrated a linear response from 1.0 µM to 640 µM. researchgate.net Advanced biosensors, such as one using a CRISPR/Cas12a system accelerated by MnO₂ nanosheets, have achieved an exceptionally low detection limit of 3.5 pM for glutathione. rsc.org Another ultrasensitive sensor for oxidized glutathione utilized a bimetallic nickel-gold (Ni-Au) nanocomposite and demonstrated a wide linear detection range from 1 fM to 1 µM. nih.gov

Potentiometric Methods: Potentiometric sensors measure the potential difference between two electrodes at near-zero current. bham.ac.uk These sensors operate based on the accumulation of a charge potential at the working electrode resulting from selective binding or a chemical reaction. bham.ac.uk For thiol detection, this can involve the interaction of the thiol with a modified electrode surface, such as one containing quinones, leading to a change in the redox balance that is detected as a potential shift. mdpi.com Potentiometric systems offer the advantage of simple instrumentation and are suitable for applications like near-patient testing. mdpi.com

The ongoing development in material science, particularly with nanomaterials like carbon nanotubes and metallic nanoparticles, continues to push the boundaries of sensitivity and selectivity in the electrochemical detection of thiols. nih.govproquest.com These advanced methodologies hold significant promise for future research on this compound, enabling its precise and efficient quantification in various samples.

Computational and Theoretical Investigations of R 2 Mercaptopropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict a variety of molecular properties for (R)-2-mercaptopropanoic acid and its derivatives. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations can map the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (Egap), is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.commdpi.com For molecules similar in structure, DFT calculations at the B3LYP/cc-pVQZ level have been used to determine these energies and predict reactivity. nih.govmdpi.com

From EHOMO and ELUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting how this compound will behave in chemical reactions.

Table 1: Global Reactivity Descriptors from Quantum Chemical Calculations Note: The following values are illustrative, based on typical results for similar small organic molecules, as specific DFT calculations for this compound were not available in the cited literature. The descriptors are calculated from HOMO and LUMO energies.

DescriptorFormulaTypical Predicted Value (eV)Interpretation
HOMO Energy (EHOMO)--9.5 to -7.0Represents electron-donating capacity.
LUMO Energy (ELUMO)--1.0 to 1.5Represents electron-accepting capacity.
Energy Gap (Egap)ELUMO - EHOMO6.0 to 8.5Indicates chemical reactivity and stability.
Ionization Potential (IP)-EHOMO7.0 to 9.5Energy required to remove an electron.
Electron Affinity (EA)-ELUMO-1.5 to 1.0Energy released when an electron is added.
Electronegativity (χ)-(EHOMO + ELUMO)/23.5 to 5.0Tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/23.0 to 4.25Resistance to change in electron distribution.
Chemical Softness (S)1/(2η)0.12 to 0.17Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)χ² / (2η)0.7 to 2.1Propensity to accept electrons (electrophilic power). nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated and mapped over the molecule's optimized structure. The MEP visualizes the charge distribution, identifying positive (electron-poor) and negative (electron-rich) regions, which are potential sites for nucleophilic and electrophilic attacks, respectively. nih.gov

Conformational Analysis and Energy Minima

Computational methods can perform a Potential Energy Surface (PES) scan by systematically rotating specific dihedral angles and calculating the energy at each step, while optimizing the rest of the molecular geometry. researchgate.netresearchgate.net This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. For similar molecules, studies have identified staggered conformations (with dihedral angles around 60° or 180°) as energy minima and eclipsed conformations (0° or 120°) as energy maxima. mdpi.com The energy difference between these points defines the rotational energy barrier. Theoretical conformational analysis can be performed both in the gas phase and in solution to understand how the environment affects the stability of different conformers. nih.gov

Molecular Dynamics Simulations of Interactions

While quantum chemical calculations are excellent for understanding the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological receptors. MD simulations use classical mechanics to model the movements of atoms in a system, providing a dynamic view of molecular behavior. utwente.nlucr.edu

Solvent Effects on Molecular Behavior

The solvent environment can have a profound impact on the conformation and reactivity of a solute. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, such as water. By simulating a box containing one or more solute molecules solvated by a large number of water molecules, researchers can study processes like dissolution, hydration shell formation, and the influence of the solvent on the solute's conformational preferences. ucr.edumdpi.comresearchgate.net

For carboxylic acids, MD studies have shown how water molecules form hydrogen bonds with the carboxyl group, stabilizing the molecule. ucr.edu The thiol group also interacts with water, though differently. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from an atom on the solute, providing a detailed picture of the local solvent structure.

Ligand-Receptor Docking Simulations (Non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. researchgate.net For this compound, while it is too small to be a typical drug ligand itself, it serves as a crucial building block for larger, more complex molecules. Its derivatives, such as thiazolidinones, are often the subject of docking studies. researchgate.net

In a typical non-clinical docking simulation, the three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank (PDB). A library of ligands, which could be derivatives of this compound, is then computationally placed into the receptor's binding site in various orientations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating a more favorable interaction. nih.govbdvets.orgmdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative Note: This table represents typical data obtained from docking simulations of small molecule inhibitors derived from scaffolds like this compound against a hypothetical enzyme target.

Derivative IDTarget EnzymeBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Derivative ACyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355Hydrogen Bond, π-Alkyl
Derivative BUrease-7.2His320, Asp360Hydrogen Bond, Metal Coordination
Derivative Cα-Amylase-6.8Trp59, Asp300Hydrogen Bond, Hydrophobic
Derivative Dσ₂ Receptor-9.1Glu58, Trp59Hydrogen Bond, π-π Stacking

In Silico Design of Novel Derivatives with Predicted Properties

In silico design leverages computational power to create novel molecules with desired properties before they are synthesized in a lab. Starting with a core scaffold like this compound, new derivatives can be designed by adding or modifying functional groups. Computational tools are then used to predict the properties of these virtual compounds.

For example, this compound is a key reactant in the synthesis of 4-thiazolidinone (B1220212) derivatives. researchgate.net A computational approach could involve designing a virtual library of thiazolidinones by varying the substituents on the ring. Quantum chemical calculations could then be used to predict the electronic properties and reactivity of each new derivative. Subsequently, molecular docking simulations could screen these compounds against a panel of biological targets to identify those with the highest predicted binding affinities. mdpi.commdpi.commdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate variations in the chemical structure of compounds with changes in their biological activity. By building a QSAR model based on a set of known active and inactive derivatives, researchers can predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net This iterative cycle of design, prediction, and validation accelerates the discovery of novel molecules with specific, targeted functions.

Future Research Trajectories and Interdisciplinary Perspectives for R 2 Mercaptopropanoic Acid

Emerging Applications in Chiral Synthesis and Catalysis

The defined stereochemistry of (R)-2-mercaptopropanoic acid makes it a valuable precursor and ligand in asymmetric synthesis, where the control of chirality is paramount for producing enantiomerically pure compounds, particularly for the pharmaceutical industry.

Future research is focused on leveraging its chiral scaffold. As a building block, it is instrumental in the synthesis of complex molecules. For instance, it serves as a key starting material in the preparation of D-2-acylthio- and D-2-alkylthio-propionic acids and their esters through nucleophilic displacement reactions. rsc.org These reactions, involving reagents like thioacetate and thiobenzoate on chiral precursors such as methyl L-2-chloropropionate, establish the D-configuration in the final products, demonstrating the transfer and preservation of chirality from the original this compound backbone. rsc.org It is also a known building block for synthesizing 4-thiazolidinones and the antibiotic Thiolactomycin. chemicalbook.com

In the realm of catalysis, the thiol and carboxylic acid groups can act as bidentate ligands, coordinating with metal centers to form chiral catalysts. These catalysts are being explored for their ability to induce stereoselectivity in a variety of organic transformations. Research is directed towards designing novel catalyst systems where this compound or its derivatives can effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation. The precise spatial arrangement enforced by the chiral ligand is critical for differentiating between enantiomeric transition states, leading to a high enantiomeric excess of the desired product.

Table 1: Applications in Chiral Synthesis
Application AreaSpecific Use of this compoundKey Research FindingReference
Chiral Building BlockSynthesis of D-2-acylthio- and D-2-alkylthio-propionic acidsNucleophilic displacement reactions on chiral precursors allow for the preparation of these compounds with a defined D-configuration. rsc.org
Precursor SynthesisUsed in the synthesis of 4-Thiazolidinones and Thiolactomycin.Serves as a fundamental structural unit for constructing these more complex molecules. chemicalbook.com
Asymmetric CatalysisAs a chiral ligand for metal catalysts.The thiol and carboxylate groups can form chiral complexes with metals to catalyze stereoselective reactions.

Advanced Material Development and Environmental Research

The dual functionality of this compound is being harnessed for the development of advanced materials with tailored properties and for applications in environmental remediation.

In materials science, the thiol group's strong affinity for noble metal surfaces makes it an excellent capping agent for synthesizing and functionalizing nanoparticles. researchgate.netnih.gov It is used to stabilize metal nanoparticles, such as gold (Au) and silver (Ag), preventing their aggregation and controlling their growth. nih.gov This surface functionalization not only imparts stability but also introduces carboxylic acid groups on the nanoparticle surface, which can be further modified to attach bioactive molecules like enzymes for biosensor applications. The incorporation of this compound into polymerization processes yields thiol-functionalized polymers, which are crucial for creating materials like hydrogels and polymer brushes.

In environmental research, the compound's ability to chelate heavy metals is a primary focus. The thiol group can form strong coordination complexes with various metal ions. This property is being explored for environmental remediation, specifically for the removal of toxic heavy metals from water. Research has shown that thiol compounds can contribute to the oxidation of dissolved elemental mercury. thegoodscentscompany.com Furthermore, it can be used as a bidentate chelating agent to modify the surface of titanium dioxide (TiO₂) nanoparticles, enhancing their capacity to remove cadmium from wastewater. chemicalbook.com

Table 2: Applications in Material and Environmental Science
FieldApplicationMechanism/Role of this compoundReference
NanotechnologyStabilizing and functionalizing metal nanoparticles (e.g., Au, Ag).The thiol group binds to the metal surface, preventing aggregation and providing a functional carboxyl-terminated surface. nih.gov
Polymer ChemistryCreation of thiol-functionalized polymers.Incorporated into polymerization reactions to create polymer brushes and hydrogels.
Environmental RemediationChelation of heavy metals.The thiol group forms coordination complexes with metal ions like mercury and cadmium. thegoodscentscompany.comchemicalbook.com
Environmental RemediationSurface modification of TiO₂ nanoparticles.Acts as a chelating agent to enhance the removal of cadmium from wastewater. chemicalbook.com

Systems-Level Understanding in Model Biological Systems

Investigating the interactions and effects of this compound in biological systems is crucial for understanding its metabolic fate and potential bioactivity. It is recognized as an endogenous metabolite, being classified as an alpha-mercaptocarboxylic acid found within the cytoplasm. hmdb.cafoodb.ca

Studies in model systems have begun to elucidate its specific biological roles. It has been identified as an inhibitor of the enzyme glutamate decarboxylase. However, its activity can be highly specific. Research on fatty acid oxidation in coupled rat heart mitochondria demonstrated that while 3-mercaptopropionic acid is a potent inhibitor, 2-mercaptopropionic acid (the class to which the R-enantiomer belongs) has virtually no significant effect on this metabolic pathway. researchgate.netnih.gov This highlights the critical importance of the thiol group's position on the propanoic acid chain for certain biological activities.

Furthermore, the compound is a known metabolite of the drug 2-mercaptopropionylglycine (Tiopronine). sigmaaldrich.com More recent research has explored its role in the context of nanotechnology interfaces with biological systems. One study investigated the epigenetic changes in human cervical carcinoma cells induced by silver sulfide quantum dots that were coated with 2-mercaptopropionic acid, indicating that its presence on a nanoparticle surface can mediate cellular interactions. researchgate.net

Table 3: Biological Interactions and Effects
Biological ContextFinding/ObservationModel SystemReference
Metabolic RoleIdentified as an endogenous metabolite.General biochemical classification. hmdb.cafoodb.ca
Enzyme InhibitionActs as an inhibitor of glutamate decarboxylase.Biochemical assays.
Fatty Acid MetabolismHas no significant inhibitory effect on fatty acid oxidation.Coupled rat heart mitochondria. researchgate.netnih.gov
PharmacokineticsIt is a metabolite of the drug 2-mercaptopropionylglycine.Human plasma analysis. sigmaaldrich.com
Cellular Interaction (Nanomaterial)2-MPA-coated quantum dots induce epigenetic changes.Human cervical carcinoma cells. researchgate.net

Q & A

Q. What are the common synthetic routes for (R)-2-mercaptopropanoic acid, and how do reaction conditions influence enantiomeric purity?

Answer: The synthesis of this compound typically involves:

  • Route 1 : Reduction of 3-mercaptopropanoic acid derivatives using chiral catalysts (e.g., asymmetric hydrogenation) to retain the (R)-configuration .
  • Route 2 : Enzymatic resolution of racemic mixtures via lipases or esterases, which selectively hydrolyze one enantiomer .
    Key factors affecting purity include temperature (lower temperatures favor stereochemical retention), solvent polarity (polar solvents stabilize intermediates), and catalyst loading (excess may induce racemization). Purity is validated using chiral HPLC or polarimetry .

Q. How can researchers characterize the purity and structural integrity of this compound in experimental settings?

Answer:

  • NMR Spectroscopy : Analyze proton environments (e.g., thiol proton at δ 1.3–1.5 ppm, carboxylic proton at δ 12–13 ppm) to confirm functional groups and detect impurities .
  • GC-MS : Identify volatile degradation products (e.g., disulfide dimers) under elevated temperatures .
  • Titration : Quantify active thiol content via iodine titration to assess purity deviations .

Q. What are the primary applications of this compound in coordination chemistry, and how does its chirality influence metal-binding properties?

Answer: this compound is used to synthesize chiral metal complexes (e.g., cobalt thioglycolates) for asymmetric catalysis . The (R)-configuration induces specific ligand geometries, altering metal coordination sites and reactivity. For example:

Metal IonCoordination GeometryObserved Activity
Co²⁺OctahedralEnhanced enantioselectivity in Diels-Alder reactions
Cu²⁺Square-planarImproved stability in redox catalysis
Comparative studies with the (S)-enantiomer reveal divergent catalytic outcomes due to steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer: Discrepancies arise from:

  • Oxidation pathways : Thiol groups oxidize to disulfides in aerobic, alkaline conditions (pH > 8), reducing active compound availability .
  • Methodological bias : Stability assays using UV-Vis (λ = 260 nm) may overlook non-absorbing degradation products, whereas LC-MS provides higher specificity .
    Recommendation : Conduct parallel experiments under inert atmospheres (N₂) and validate degradation kinetics via Arrhenius plots to reconcile conflicting data .

Q. What computational strategies are effective for modeling the enantioselective behavior of this compound in enzyme-substrate interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding affinities with enzymes like glutathione reductase, focusing on hydrogen-bonding networks near the chiral center .
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict enantiomer-specific reaction pathways (e.g., thiol-disulfide exchange) .
    Validation : Compare computational results with experimental kinetic data (kcat/KM ratios) to refine force-field parameters .

Q. How can researchers design experiments to investigate the compound’s role in modulating oxidative stress pathways, while avoiding confounding variables?

Answer:

  • Control Groups : Include (S)-enantiomer and non-thiol analogs to isolate thiol-specific effects.
  • Biomarker Assays : Quantify glutathione (GSH) depletion and malondialdehyde (MDA) levels via LC-MS/MS to assess oxidative damage .
  • Ethical Rigor : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance without overinterpreting in vitro results .

Q. What methodologies are recommended for analyzing enantiomeric contamination in this compound batches, and how do they impact reproducibility?

Answer:

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with mobile phases containing 0.1% formic acid to enhance resolution .
  • Circular Dichroism (CD) : Detect trace (S)-enantiomers (>0.5%) via Cotton effects at 220–240 nm .
    Reproducibility Tip : Standardize column conditioning protocols and calibrate detectors with certified reference materials .

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the thiol group in this compound?

Answer:

  • Theoretical Limitations : DFT often underestimates solvation effects, leading to pKa deviations. Use implicit solvent models (e.g., COSMO-RS) for corrections .
  • Experimental Validation : Perform potentiometric titrations in non-aqueous solvents (e.g., DMSO) to minimize thiol oxidation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.